molecular formula C13H20N2O2 B1479052 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2097986-03-1

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B1479052
CAS RN: 2097986-03-1
M. Wt: 236.31 g/mol
InChI Key: ZJCSZPWVDJBWGY-UHFFFAOYSA-N
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Description

“4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is a compound that has attracted the attention of researchers in recent years. It is used for pharmaceutical testing and is available as a high-quality reference standard .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . The synthesized piperidone analogs have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular formula of “4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is C13H20N2O2, and its molecular weight is 236.31 g/mol.


Chemical Reactions Analysis

The carboxylic acid group at the C-3 position and the keto group at the C-4 position are essential for hydrogen bonding interactions with DNA bases .

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid: is a valuable intermediate in medicinal chemistry. Its structure is versatile for the synthesis of various pharmacologically active compounds. For instance, piperidine derivatives are known for their presence in numerous therapeutic agents . The cyano group can act as a precursor for further functionalization, leading to the development of new drugs with potential anticancer, antiviral, or anti-inflammatory properties .

Organic Synthesis

In organic synthesis, this compound can be used to introduce the piperidine moiety into larger molecules. Piperidine rings are common in many natural products and pharmaceuticals. The cyclohexane carboxylic acid moiety can be utilized in ring-opening reactions or as a building block for more complex cyclic structures .

Pharmacological Research

The piperidine nucleus is a common feature in drugs and is associated with a wide range of pharmacological activities. Research into piperidine derivatives like 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid can lead to the discovery of new drugs with improved efficacy and reduced side effects for conditions such as cancer, neurological disorders, and cardiovascular diseases .

Chemical Research

This compound’s role in chemical research extends to its use as a standard or reference material in analytical studies. It can be used to calibrate instruments or as a control in experiments to determine the pharmacokinetics of similar compounds .

Industrial Applications

While not directly used in industrial processes, the compound can serve as an intermediate in the synthesis of materials that have industrial applications. For example, derivatives of cyclohexane carboxylic acid can be precursors to nylon and other polymers .

Biological Studies

In biological studies, the compound can be used to explore the interaction between piperidine-based molecules and biological targets. This can provide insights into the molecular basis of diseases and contribute to the design of target-specific drugs .

properties

IUPAC Name

4-(4-cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h10-12H,1-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCSZPWVDJBWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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